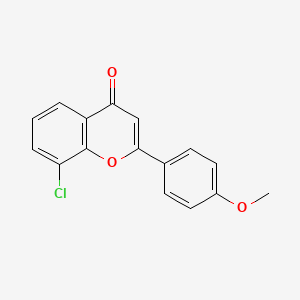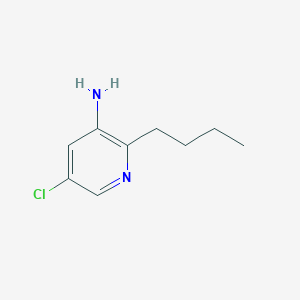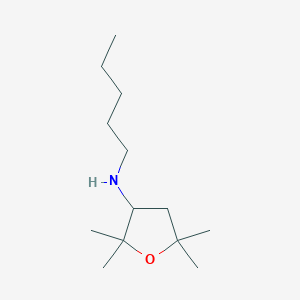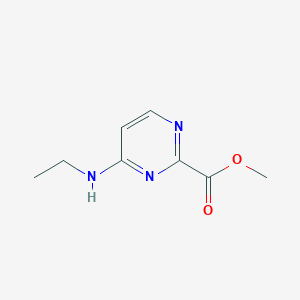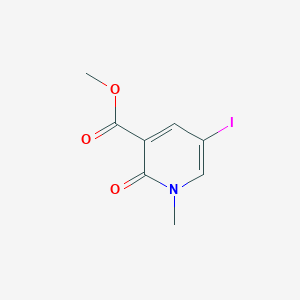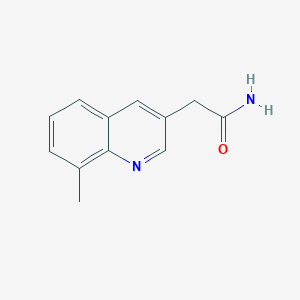
2-(8-Methylquinolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Methylquinolin-3-yl)acetamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a quinoline ring with a methyl group at the 8th position and an acetamide group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methylquinolin-3-yl)acetamide typically involves the reaction of 8-methylquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of 8-methylquinoline-3-carboxylic acid, which is converted to the corresponding acyl chloride using thionyl chloride, followed by reaction with ammonia to yield the acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(8-Methylquinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2nd and 4th positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-(8-Methylquinolin-3-yl)ethylamine.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(8-Methylquinolin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(8-Methylquinolin-3-yl)acetamide involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. The compound’s ability to interact with these enzymes makes it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the acetamide group but shares the quinoline core structure.
8-Methylquinoline-3-carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.
Quinoline-3-acetamide: Similar structure but without the methyl group at the 8th position.
Uniqueness
2-(8-Methylquinolin-3-yl)acetamide is unique due to the presence of both the methyl group at the 8th position and the acetamide group at the 3rd position. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(8-methylquinolin-3-yl)acetamide |
InChI |
InChI=1S/C12H12N2O/c1-8-3-2-4-10-5-9(6-11(13)15)7-14-12(8)10/h2-5,7H,6H2,1H3,(H2,13,15) |
InChI Key |
ZHGPOQGMQUMSJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




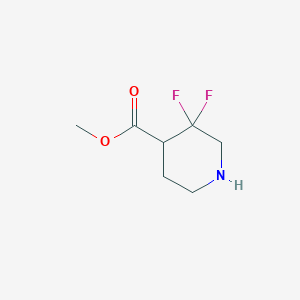
![5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13334046.png)
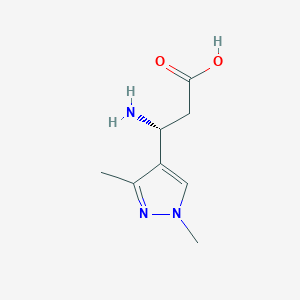
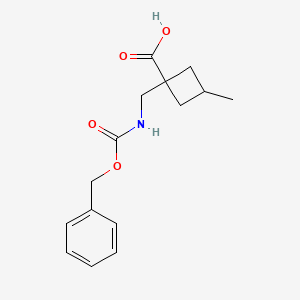
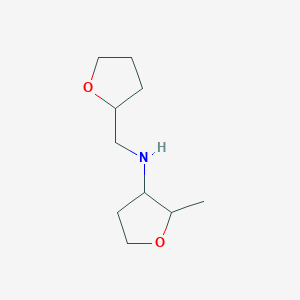
![2-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13334062.png)
